ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A simpler analog with similar biological activities.
Ethyl 2-(1H-imidazol-1-yl)acetate: Another heterocyclic compound with different nitrogen positioning.
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: A derivative with additional methyl groups on the pyrazole ring.
Uniqueness
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5,8H2,1H3 |
InChI Key |
CIUSNZWQWYJORQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)N |
Origin of Product |
United States |
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